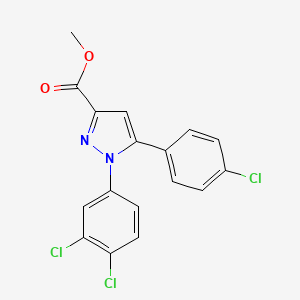
Methyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H19ClFN3O4 and its molecular weight is 371.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition for Cancer Treatment
Research has highlighted compounds structurally related to Methyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate as potential Aurora kinase inhibitors, which may be useful in treating cancer. The inhibition of Aurora A kinase is a promising approach for cancer therapy due to its role in cell division and tumor progression. (ロバート ヘンリー,ジェームズ, 2006).
Medicinal Chemistry Synthesis
These compounds are involved in medicinal chemistry synthesis, notably in processes like Palladium-catalyzed C-H functionalization, which is essential for the construction of complex molecules. This methodology can be used for creating bioactive molecules with potential pharmaceutical applications. (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).
Asymmetric Synthesis
The asymmetric synthesis of related piperidine derivatives, starting from Baylis–Hillman adducts through a domino process, provides a method for preparing biologically interesting polysubstituted piperidines. This synthesis technique is crucial for creating molecules with specific stereochemical configurations, important in drug development and other areas of chemistry. (Mateo M Salgado, Alejandro Manchado, Carlos T. Nieto, D. Díez, N. Garrido, 2019).
Antimycobacterial Activity
Compounds within this chemical family have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, making them promising candidates for developing new tuberculosis treatments. This highlights the potential of these molecules in addressing global health challenges posed by tuberculosis, especially multidrug-resistant strains. (R. Kumar, S. Perumal, P. Senthilkumar, P. Yogeeswari, D. Sriram, 2008).
Cardiovascular Activity
Research into derivatives of this compound has explored their potential cardiovascular activity, indicating possible applications in treating cardiovascular diseases. This area of research is vital due to the high prevalence of cardiovascular conditions worldwide and the ongoing need for new therapeutic options. (A. Krauze, L. Baumane, L. Sīle, L. Chernova, M. Vilums, R. Vitolina, G. Duburs, 2004).
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties , suggesting potential targets within the nervous system.
Mode of Action
Related compounds have been shown to interact with their targets, leading to inhibition of certain biochemical processes .
Biochemical Pathways
The compound may affect several biochemical pathways. , it could potentially influence the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Propiedades
IUPAC Name |
methyl 4-[[[2-(3-chloro-4-fluoroanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3O4/c1-25-16(24)21-6-4-10(5-7-21)9-19-14(22)15(23)20-11-2-3-13(18)12(17)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTWIOWTWBBDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide](/img/structure/B2436730.png)

![2-((3-bromobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2436733.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide](/img/structure/B2436738.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2436740.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(piperidinomethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2436741.png)
![2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2436743.png)

![N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2436745.png)
![methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]pentanoate](/img/structure/B2436746.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2436748.png)
